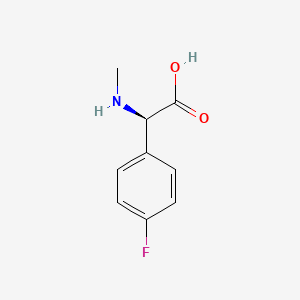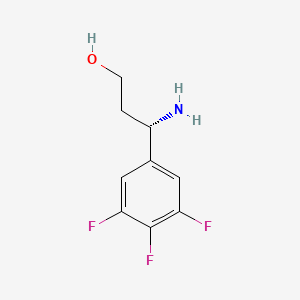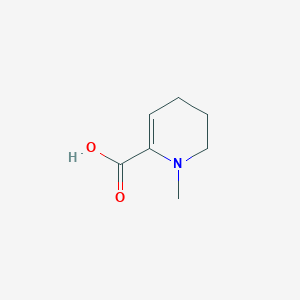
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts using borohydride reagents . Another method includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
化学反应分析
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a neurotoxin and its effects on the nervous system . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases . Industrially, it can be used as an intermediate in the production of various pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, resulting in various physiological effects . Additionally, the compound can undergo metabolic conversion to produce reactive intermediates that may cause oxidative stress and cellular damage .
相似化合物的比较
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid can be compared to other similar compounds within the tetrahydropyridine family. Some of these similar compounds include 1-Methyl-1,2,3,6-tetrahydropyridine and 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine . While these compounds share a common tetrahydropyridine core, they differ in their substituents and specific chemical properties. For example, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is known for its neurotoxic effects and its use in Parkinson’s disease research . The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydro-2H-pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-8-5-3-2-4-6(8)7(9)10/h4H,2-3,5H2,1H3,(H,9,10) |
InChI 键 |
QGOWUMSQTRQQIZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


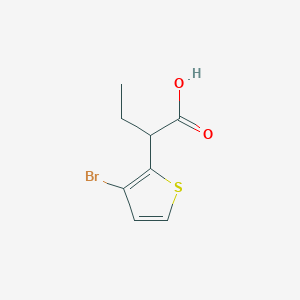
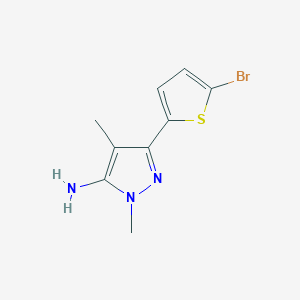


![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
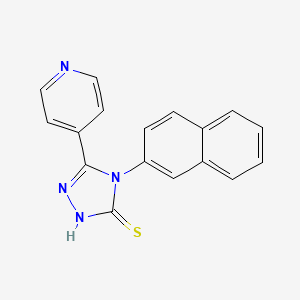
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
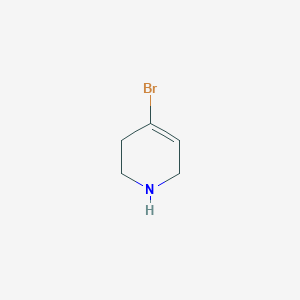
![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
![6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13063275.png)
